Cemadotin
Overview
Description
Cemadotin, also known as LU103793 or NSC D-669356, is a water-soluble synthetic analogue of dolastatin 15. It has been identified as a potential antitumor agent due to its ability to inhibit cell proliferation in vitro and the growth of human tumor xenografts. Cemadotin has reached phase II clinical trials, indicating its promise as a cancer chemotherapeutic agent. The drug is known to block cells at mitosis, and while its primary mode of action was initially unclear, it is now believed to involve an action on microtubules, specifically by binding to tubulin and suppressing microtubule dynamics .
Synthesis Analysis
Molecular Structure Analysis
Cemadotin's molecular structure allows it to bind to tubulin with high affinity. Scatchard analysis has revealed that there are two classes of cemadotin-binding sites on tubulin with dissociation constant (Kd) values of 19.4 µM and 136 µM. This suggests that cemadotin has a specific interaction with tubulin, which is critical for its mechanism of action .
Chemical Reactions Analysis
The interaction of cemadotin with tubulin does not inhibit the binding of another microtubule-targeting agent, vinblastine, and vice versa. This indicates that cemadotin binds at a novel site on tubulin that is distinct from the vinblastine
Scientific Research Applications
1. Antitumor Action Mechanism
Cemadotin, a synthetic analogue of dolastatin 15, demonstrates promising antitumor effects. Its primary mechanism involves binding to tubulin and suppressing microtubule dynamics, which plays a crucial role in its antitumor activity. This suppression affects the growth and shortening of microtubules, ultimately blocking cells at mitosis (Jordan et al., 1998).
2. Antibody-Based Drug Delivery
Cemadotin has been utilized in antibody-based pharmacodelivery in combination with IL2, a proinflammatory cytokine. This combination has been effective in eradicating tumors in immunocompetent mice, suggesting potential for clinical applications in cancer therapy (Gutbrodt, Casi, & Neri, 2014).
3. Antibody Fragment Modification
Research on antibody-drug conjugates (ADCs) includes modifying antibodies at engineered cysteines to yield homogenous ADCs. Cemadotin derivatives have been used in these protocols, showcasing their potential in the precise delivery of cytotoxic drugs to targeted cells (Bernardes et al., 2013).
4. Inhibitor of Apoptosis Proteins (IAPs) Targeting
Cemadotin-related compounds have shown promise in inhibiting IAPs like XIAP, survivin, and livin, which are often overexpressed in various cancers. Molecular Dynamics simulations suggest that these derivatives could be effective in targeting these proteins, offering a new avenue in cancer treatment (Jayakumar & Anishetty, 2014).
5. Intracellular Activation and Deactivation Studies
Research on tasidotin, an oncolytic drug and analog of dolastatin 15, has implications for understanding cemadotin's function. It suggests that cemadotin's cytotoxicity and antitubulin effects may be influenced by its intracellular activation and deactivation processes (Bai et al., 2009).
6. Tubulin Polymerization Inhibition
Cemadotin, like other dolastatins, acts by inhibiting tubulin polymerization. This action is significant in cancer chemotherapy as it disrupts the essential process of cell division (Angerer, 1999).
7. Novel Compound Synthesis and Evaluation
In the quest for new antitumor agents, 2-amino-thiazole-4-carboxamides were synthesized based on cemadotin's structure. These novel compounds exhibited moderate anti-proliferative activities in cancer cell lines, highlighting the potential for cemadotin-inspired drug development (Ouyang et al., 2020).
8. Hybrids of Hemiasterlin and Dolastatins
Hybrid compounds composed of hemiasterlin analogue taltobulin and dolastatins, including cemadotin, have been synthesized. These hybrids are potent antimicrotubule agents, underscoring the potential for creating new anticancer drugs based on cemadotin's structure (Zask et al., 2005).
Safety And Hazards
The principal dose-limiting toxicity of Cemadotin is reversible dose-related neutropenia . Other toxicities include nausea, vomiting, drug fever, pain at the tumor site, and asthenia . In case of exposure, it’s recommended to avoid breathing vapors, mist, dust, or gas, ensure adequate ventilation, and use personal protective equipment .
Future Directions
The mechanism of the observed cardiovascular side effect is still unclear . In case that high peak blood levels are critical with respect to the observed toxicity, prolongation of the drug administration either as continuous infusion or a split mode (repetitive drug application over 3-5 days) should avoid this problem . Phase I trials with such application modes are in progress .
properties
IUPAC Name |
N-benzyl-1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56N6O5/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAKVDNHFRWJKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-N(Me2)Val-DL-Val-DL-N(Me)Val-DL-Pro-DL-Pro-NHBn |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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